molecular formula C7H5Br2ClO B2632750 4,6-Dibromo-2-chloroanisole CAS No. 174913-39-4

4,6-Dibromo-2-chloroanisole

Cat. No.: B2632750
CAS No.: 174913-39-4
M. Wt: 300.37
InChI Key: ITCWWGPAZCJYMO-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chloroanisole is an organic compound with the molecular formula C₇H₅Br₂ClO. It is a derivative of anisole, where the hydrogen atoms at positions 4 and 6 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromo-2-chloroanisole can be synthesized through a multi-step process involving the bromination and chlorination of anisole. The typical synthetic route includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-chloroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dibromo-2-chloroanisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-chloroanisole involves its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing bromine and chlorine atoms makes the aromatic ring more reactive towards nucleophiles and catalysts, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-2-chloroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

1,5-dibromo-3-chloro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCWWGPAZCJYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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